molecular formula C15H17ClF2N6O2 B10898649 {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10898649
M. Wt: 386.78 g/mol
InChI Key: PAUOYYYGDUCANQ-UHFFFAOYSA-N
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Description

The compound “{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a complex organic molecule featuring multiple pyrazole rings. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry, agrochemistry, and materials science.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Pyrazolones.

    Reduction: Pyrazolines.

    Substitution: N-arylpyrazoles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines
  • Pyrazolo[1,5-a]-1,3,5-triazines
  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-b]pyrimidines

Uniqueness

The compound’s unique combination of substituents, including the difluoromethyl and hydroxy groups, distinguishes it from other pyrazole derivatives. These functional groups can enhance its reactivity and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C15H17ClF2N6O2

Molecular Weight

386.78 g/mol

IUPAC Name

[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C15H17ClF2N6O2/c1-8-6-15(26,14(17)18)24(19-8)13(25)11-4-5-22(21-11)7-23-10(3)12(16)9(2)20-23/h4-5,14,26H,6-7H2,1-3H3

InChI Key

PAUOYYYGDUCANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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